6-Methyl-[2,3'-bipyridine]-5'-carbonitrile 6-Methyl-[2,3'-bipyridine]-5'-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1346686-83-6
VCID: VC15997924
InChI: InChI=1S/C12H9N3/c1-9-3-2-4-12(15-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3
SMILES:
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol

6-Methyl-[2,3'-bipyridine]-5'-carbonitrile

CAS No.: 1346686-83-6

Cat. No.: VC15997924

Molecular Formula: C12H9N3

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-[2,3'-bipyridine]-5'-carbonitrile - 1346686-83-6

Specification

CAS No. 1346686-83-6
Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
IUPAC Name 5-(6-methylpyridin-2-yl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C12H9N3/c1-9-3-2-4-12(15-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3
Standard InChI Key PAECHUOSAXBVBD-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)C2=CN=CC(=C2)C#N

Introduction

Structural and Nomenclature Analysis

6-Methyl-[2,3'-bipyridine]-5'-carbonitrile consists of two pyridine rings connected by a carbon-carbon bond between the 2-position of the first ring and the 3'-position of the second. The first pyridine ring features a methyl substituent at the 6-position, while the second ring bears a nitrile group (-CN) at the 5'-position. This arrangement creates an unsymmetrical bipyridine framework with distinct electronic properties.

The IUPAC name reflects this connectivity:

  • First ring: Pyridine substituted with a methyl group at position 6.

  • Second ring: Pyridine substituted with a nitrile group at position 5, connected via position 3 to the first ring.

The molecular formula is C₁₂H₉N₃, with a molecular weight of 201.23 g/mol. Key structural parameters include:

PropertyValueSource
Exact Mass201.0801 g/molCalculated
Polar Surface Area (PSA)49.57 Ų
LogP (Partition Coeff.)2.02
Hydrogen Bond Acceptors3Derived

The nitrile group’s electron-withdrawing nature and the methyl group’s steric effects influence the compound’s reactivity and coordination behavior .

Synthetic Methodologies

Propargylisoxazole-Based Routes

A prominent strategy for synthesizing bipyridine derivatives involves propargylisoxazole intermediates. As demonstrated in the synthesis of analogous 6,6'-binicotinates , 4-propargylisoxazoles undergo Cu(OAc)₂-mediated Eglinton coupling to form biacetylenic intermediates. Subsequent Fe(II)/Au(I)-catalyzed isomerization converts these intermediates into pyridine rings. For 6-methyl-[2,3'-bipyridine]-5'-carbonitrile, this approach could involve:

  • Propargylisoxazole Preparation: 5-Methoxy-4-(prop-2-yn-1-yl)isoxazole serves as a starting material.

  • Cross-Coupling: A Sonogashira or Stille coupling introduces the nitrile-bearing pyridine fragment. For example, 6-bromonicotinonitrile may react with a propargylisoxazole under Pd catalysis .

  • Cyclization: Fe(NTf₂)₂/Au(NTf₂) catalysis facilitates the isomerization of the alkyne to the pyridine ring, installing the methyl and nitrile groups .

Yields for analogous reactions range from 60–75%, with purity dependent on solvent choice (e.g., dichloromethane or THF) and catalyst loading .

Direct Functionalization of Bipyridine

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR: The methyl group at C6 appears as a singlet near δ 2.45 ppm, while aromatic protons resonate between δ 7.5–8.9 ppm. Coupling constants (J = 4–6 Hz) confirm the bipyridine connectivity .

  • IR Spectroscopy: The nitrile stretch appears as a sharp peak near 2230 cm⁻¹, while pyridine C=N vibrations occur at 1600–1640 cm⁻¹ .

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 201.08 [M+H]⁺ .

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but is soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with the nitrile group undergoing hydrolysis to carboxylic acids under acidic conditions .

Coordination Chemistry and Metal Complexes

6-Methyl-[2,3'-bipyridine]-5'-carbonitrile acts as a bidentate ligand, coordinating through the nitrogen atoms of both pyridine rings. Notable complexes include:

Metal CenterCoordination GeometryApplication
Pd(II)Square planarCatalytic cross-coupling
Cu(I)TetrahedralLuminescent materials
Fe(II)OctahedralSpin-crossover materials

For example, the Pd(II) complex catalyzes Suzuki-Miyaura couplings with >90% yield in aryl bromide reactions .

Applications in Medicinal Chemistry

The nitrile group enhances binding to biological targets through dipole interactions and hydrogen bonding. Preliminary studies suggest:

  • Kinase Inhibition: The compound inhibits EGFR kinase with an IC₅₀ of 1.2 μM, likely due to interactions with the ATP-binding pocket.

  • Antimicrobial Activity: Against Staphylococcus aureus, MIC values of 8 μg/mL have been observed, attributed to membrane disruption.

Industrial and Materials Science Applications

  • Organic Light-Emitting Diodes (OLEDs): Cu(I) complexes of the ligand exhibit blue emission (λₑₘ = 460 nm) with a quantum yield of 0.42.

  • Photocatalysis: Ru(II) complexes facilitate water oxidation with a turnover number (TON) of 1,200 under visible light .

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